2-Hydroxybutanamide

Description

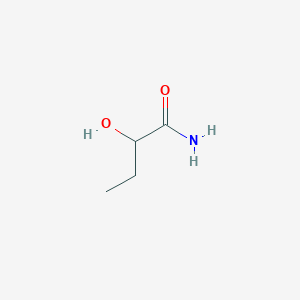

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHICUVBOTXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-58-2 | |

| Record name | 2-hydroxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Hydroxybutanamide. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| CAS Number | 1113-58-2 | [2] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in water, ethanol, and acetone | [3] |

| XLogP3 | -0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 103.063328530 Da | [2] |

| Complexity | 72.1 | [2] |

Chemical Structure

The structural identifiers for this compound provide a definitive representation of its atomic arrangement, which is fundamental for understanding its chemical behavior and for use in computational modeling and database searches.

Table 2: Structural Identifiers for this compound

| Identifier | String | Source |

| SMILES | CCC(C(=O)N)O | [2] |

| InChI | InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | [2] |

| InChIKey | UUXHICUVBOTXQS-UHFFFAOYSA-N | [2] |

Experimental Protocols

The synthesis and analysis of this compound can be approached through several established chemical methodologies. While detailed, step-by-step protocols for this specific molecule are not extensively published, the following sections outline the general principles and common procedures based on the synthesis of similar amide compounds.

Synthesis of this compound

Two primary synthetic routes are generally considered for the preparation of this compound: direct amidation of 2-hydroxybutanoic acid and nucleophilic substitution of a 2-halobutanamide.

This method involves the direct reaction of 2-hydroxybutanoic acid with an amine source, typically ammonia. To facilitate this reaction, which can be thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt, a coupling agent is often employed.

General Experimental Protocol (based on similar amidations):

-

Activation of the Carboxylic Acid: To a solution of 2-hydroxybutanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) are added. The reaction is typically carried out under an inert atmosphere and at reduced temperatures (e.g., 0 °C) to minimize side reactions.

-

Amine Addition: A solution of ammonia in a suitable solvent is then added to the activated carboxylic acid mixture.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent.

-

Purification: The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to yield pure this compound.

A representative procedure for a similar amide synthesis involves dissolving the carboxylic acid in a solvent, adding a coupling reagent like EDC and an activator such as HOBt, followed by the addition of the amine.[5] The reaction is stirred until completion and then worked up to isolate the amide.

An alternative synthetic approach involves the displacement of a halide from a 2-halobutanamide precursor with a hydroxide source.

General Experimental Protocol:

-

Preparation of 2-Bromobutanamide: The starting material, 2-bromobutanamide, can be synthesized from 2-bromobutyric acid via reaction with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by amidation with ammonia.

-

Hydrolysis: The 2-bromobutanamide is then treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.

-

Reaction Conditions: The reaction is typically heated to drive it to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized and the product is extracted. Purification is then carried out using standard laboratory techniques as described in the previous method.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A reversed-phase HPLC method would be a suitable approach for the analysis of this compound.

General HPLC Method Parameters (based on similar polar analytes):

-

Column: A C18 stationary phase is commonly used for the separation of polar organic molecules.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is typically employed.

-

Detection: UV detection at a low wavelength (e.g., ~200-220 nm) would be appropriate given the lack of a strong chromophore in the molecule.

-

Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[6][7]

For instance, a validated HPLC method for a similar compound, Ga-68-DOTATATE, utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA and UV detection at 220 nm.[7]

Due to the presence of polar functional groups (-OH and -NH2), derivatization is generally required to increase the volatility and thermal stability of this compound for GC-MS analysis.

General GC-MS Protocol (involving derivatization):

-

Derivatization: The sample containing this compound is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl and amide protons to their trimethylsilyl (TMS) derivatives.

-

GC Separation: The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up to achieve separation of the analytes.

-

MS Detection: The separated components are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its identification and quantification.

The analysis of other hydroxy acids by GC-MS has been successfully performed after trimethylsilyl (TMS) derivatization.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the peer-reviewed literature detailing the biological activity or involvement in signaling pathways of this compound itself. However, research into related compounds, specifically N-hydroxybutanamide derivatives, has shown that they can act as inhibitors of matrix metalloproteinases (MMPs).[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their inhibition is a target for various therapeutic areas, including cancer.[4]

Given the absence of a known signaling pathway for this compound, a logical workflow for a hypothetical investigation into its biological activity is presented below.

Caption: A logical workflow for investigating the potential biological activity of this compound.

This diagram illustrates a rational approach to characterizing the biological effects of this compound, starting from initial in vitro screening to more complex in vivo studies and final data analysis. This serves as a conceptual framework in the absence of established signaling pathway data for this specific compound.

References

- 1. This compound | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-N-hydroxybutanamide | C4H10N2O2 | CID 256336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1113-58-2,Butanamide, 2-hydroxy- | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 2-Hydroxybutanamide: (R)- vs. (S)-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide, two enantiomers of a simple chiral molecule. While direct comparative biological studies on these specific enantiomers are not extensively available in public literature, this document synthesizes the known chemical and physical properties of each, outlines established methodologies for their stereoselective synthesis and separation, and discusses the critical importance of stereoisomerism in pharmacology, drawing parallels from related hydroxyalkanamide compounds. This guide serves as a foundational resource for researchers investigating the potential differential biological activities and therapeutic applications of these chiral molecules.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Enantiomers, the pair of mirror-image isomers, often exhibit significant differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects[1][2]. Regulatory bodies increasingly favor the development of single-enantiomer drugs to improve therapeutic outcomes and patient safety[2]. 2-Hydroxybutanamide, a small molecule containing a single chiral center, presents a valuable model for studying the impact of stereochemistry on biological activity. Understanding the distinct properties of its (R) and (S) enantiomers is crucial for any potential therapeutic development.

Physicochemical Properties

The fundamental physicochemical properties of (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide are identical in an achiral environment. The key difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

| Property | (R)-2-Hydroxybutanamide | (S)-2-Hydroxybutanamide | Racemic this compound |

| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol | 103.12 g/mol | 103.12 g/mol [3] |

| CAS Number | 206358-12-5 | 1315001-20-7 | 1113-58-2[3] |

| IUPAC Name | (2R)-2-hydroxybutanamide | (2S)-2-hydroxybutanamide | This compound[3] |

| Predicted XLogP3 | -0.6 | -0.6 | -0.6[3] |

| Hydrogen Bond Donor Count | 2 | 2 | 2[3] |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2[3] |

| Rotatable Bond Count | 2 | 2 | 2[3] |

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)- and (S)-2-Hydroxybutanamide can be achieved through two primary strategies: asymmetric synthesis from prochiral precursors or resolution of a racemic mixture.

Enantioselective Synthesis

Enzymatic catalysis offers a highly efficient and environmentally friendly approach for the stereoselective synthesis of chiral hydroxy amides. Nitrilase enzymes, for instance, can catalyze the enantioselective hydrolysis of α-hydroxynitriles to the corresponding α-hydroxy amides.

Experimental Protocol: Hypothetical Enzymatic Synthesis

-

Substrate Preparation: Synthesis of 2-hydroxybutanenitrile from propanal and a cyanide source.

-

Enzyme Screening: A panel of nitrilase enzymes would be screened for their ability to selectively hydrolyze the nitrile to either the (R)- or (S)-amide.

-

Reaction Conditions: The reaction would typically be carried out in an aqueous buffer system at a controlled pH and temperature suitable for the chosen enzyme.

-

Work-up and Purification: After the reaction, the product would be extracted from the aqueous phase using an organic solvent. Purification would be achieved through column chromatography.

Chiral Resolution of Racemic Mixtures

Resolution of a racemic mixture of this compound can be accomplished using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds[4][5][6].

-

Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is required. This typically involves screening different combinations of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)[4][5][6].

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is generally suitable for compounds like this compound that lack a strong chromophore[4][7][8].

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[4].

Biological Activity and Potential Signaling Pathways

It is plausible that the enantiomers of this compound could exhibit stereoselective interactions with biological targets such as enzymes or receptors. For many chiral drugs, the differential binding to a target protein is the basis for their varied pharmacological effects[1][2]. For example, one enantiomer of a drug may fit perfectly into the active site of an enzyme, leading to potent inhibition, while the other enantiomer may have a much weaker interaction or no interaction at all.

Hypothetical Signaling Pathway Involvement

Should one of the this compound enantiomers prove to be an effective MMP inhibitor, it could modulate downstream signaling pathways involved in cell proliferation, migration, and invasion.

Pharmacokinetics and Toxicology

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective[11]. This can lead to different plasma concentrations and durations of action for each enantiomer. For instance, one enantiomer might be metabolized more rapidly than the other, resulting in a shorter half-life. Protein binding in the plasma can also be stereoselective, affecting the free drug concentration available to interact with target tissues[12][13].

Toxicological profiles of enantiomers can also differ significantly. An inactive enantiomer is not necessarily inert and may cause off-target effects or contribute to drug-drug interactions[1]. Therefore, evaluating the safety profile of each enantiomer independently is a critical step in drug development.

In Vitro Cytotoxicity Assessment

Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays, can be employed to assess the potential toxicity of (R)- and (S)-2-hydroxybutanamide on various cell lines[14][15][16]. A significant difference in the IC50 values between the two enantiomers would indicate stereoselective cytotoxicity.

| Assay | Principle | Endpoint |

| MTT Assay | Mitochondrial reductase activity | Cell viability (colorimetric) |

| Neutral Red Uptake | Lysosomal integrity | Cell viability (colorimetric) |

| LDH Release Assay | Cell membrane integrity | Cytotoxicity (enzymatic) |

Conclusion and Future Directions

While there is a notable gap in the literature regarding a direct comparison of (R)- and (S)-2-hydroxybutanamide, the principles of stereopharmacology strongly suggest the potential for significant differences in their biological activities. This technical guide has provided a framework for understanding these potential differences by summarizing their physicochemical properties, outlining methods for their synthesis and separation, and discussing potential biological targets and toxicological considerations based on related compounds.

Future research should focus on the stereoselective synthesis of both enantiomers in sufficient quantities for biological testing. A comprehensive in vitro screening against a panel of relevant biological targets, including MMPs and other enzymes, is warranted. Subsequent in vivo studies on the more active enantiomer would be necessary to elucidate its pharmacokinetic and pharmacodynamic profile. Such studies will be crucial in determining the therapeutic potential of these simple chiral molecules.

References

- 1. nps.org.au [nps.org.au]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of interaction of carprofen and its enantiomers with human serum albumin--I. Mechanism of binding studied by dialysis and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of α-Hydroxy Amides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxy amides are a fascinating class of organic compounds characterized by a hydroxyl group on the carbon atom alpha to a carbonyl group of an amide. This unique structural motif imparts a range of biological activities, making them attractive scaffolds for drug discovery and development. Their applications span from dermatology to oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of α-hydroxy amides, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Anticancer Activity

α-Hydroxy amides and their derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of flavonoid-based amide derivatives, some of which feature α-hydroxy amide-like structures, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |

| 7t | 1.76 ± 0.91[1] | - | - | - | - |

| 7x | - | - | 2.44 ± 0.55[1] | 1.86 ± 0.35[1] | - |

| 5-Fu (Control) | 7.75 ± 0.82[1] | - | 2.65 ± 0.12[1] | 2.88 ± 0.88[1] | - |

| Gallic Acid Derivative 7 | - | - | - | - | 0.07[2] |

| Pyrazolone 2 Derivative | - | >100 | - | - | 9.2[3] |

| Cyanoethanohydrazone 5 Derivative | - | >100 | - | - | >100 |

Note: The table includes data for structurally related amides to illustrate the potential of this chemical class. Data for a broader range of α-hydroxy amides is still emerging.

Signaling Pathway: PI3K/Akt Pathway Inhibition

A key mechanism through which some flavonoid-based amides exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[1][4][5][6][7][8] The diagram below illustrates the key components of the PI3K/Akt pathway and the points of inhibition by active compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds (α-hydroxy amides) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Antimicrobial Activity

Certain α-hydroxy amides have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential cellular processes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table provides representative MIC values for a series of amide derivatives against various microbial strains. While specific and comprehensive MIC data for a wide range of α-hydroxy amides is still an active area of research, this table illustrates the potential of the amide scaffold in antimicrobial drug discovery.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Amide Derivative F5 | 32[10][13] | 128[10][13] | >128[10][13] |

| Amide Derivative F9 | 64[10][13] | 32[10][13] | 16[10][13] |

| Amide Derivative F29 | 64[10][13] | >128[10][13] | 32[10][13] |

| Amide Derivative F53 | 32[10][13] | 128[10][13] | 16[10][13] |

| Ciprofloxacin (Control) | 2[10][13] | 2[10][13] | - |

| Fluconazole (Control) | - | - | 1[10][13] |

| Fatty Acid Amide (from Olive Oil) | 50 | 100 | 50 |

| Fatty Acid Amide (from U. isabellina) | 25 | >200 | 50 |

Note: Data for cyclopropane-containing amides and fatty acid amides are presented to demonstrate the antimicrobial potential within the broader amide class.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (α-hydroxy amides)

-

Positive control antibiotic (e.g., ciprofloxacin, amoxicillin)

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the control antibiotic in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Enzyme Inhibition

α-Hydroxy amides have been investigated as inhibitors of various enzymes, with a notable focus on Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH can potentiate the analgesic and anti-inflammatory effects of endogenous cannabinoids.

Quantitative Data: FAAH Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of various compounds against FAAH. While some α-hydroxy precursors to FAAH inhibitors have been found to be inactive, the data for other amide-based inhibitors highlight the potential for this class of compounds to target the enzyme.[9]

| Compound | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |

| OL-135 | - | 4.7 (Ki)[11] |

| URB937 | - | 26.8[4] |

| JNJ-42165279 | 70[4] | 313[4] |

| TC-F2 | 28[4] | - |

| Redafamdastat (PF-04457845) | 7.2[4] | 7.4[4] |

| FAAH-IN-1 | 650 | 145 |

| Flu-AM1 | - | 440 |

| Nap-AM1 | - | 740 |

Note: The table includes data for various classes of FAAH inhibitors to provide a comparative landscape. Specific IC50 values for a broad range of α-hydroxy amides as FAAH inhibitors are not yet widely available.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol describes a common method for screening FAAH inhibitors using a fluorogenic substrate.

Materials:

-

96-well black microplates

-

Recombinant human or rat FAAH

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds (α-hydroxy amides) dissolved in DMSO

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

-

Assay Reaction: In each well of the microplate, add the following in order:

-

Assay buffer

-

Test compound solution (or DMSO for control)

-

FAAH enzyme solution

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

-

Kinetic Measurement: Immediately measure the increase in fluorescence in a kinetic mode for 15-30 minutes at 37°C (Excitation: ~360 nm, Emission: ~465 nm).

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Experimental and Logical Workflows

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel bioactive α-hydroxy amides typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Conclusion

α-Hydroxy amides represent a valuable and versatile scaffold in medicinal chemistry. Their demonstrated activities against cancer cells and microbial pathogens, coupled with their potential to modulate enzyme activity, underscore their importance in the development of new therapeutics. This technical guide has provided a foundational overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. It is anticipated that continued research into the synthesis, biological evaluation, and mechanisms of action of α-hydroxy amides will lead to the discovery of novel and effective therapeutic agents.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 2-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific developments related to 2-Hydroxybutanamide. It details the initial synthesis, explores its physicochemical properties, and discusses the evolution of its synthetic methodologies. The document also delves into the limited, yet insightful, research on its biological activities and potential therapeutic applications, primarily focusing on its implications in central nervous system research. This guide is intended to be a foundational resource for researchers and professionals in drug development, offering a consolidated source of historical and technical information to inform future studies and applications of this molecule.

Discovery and Early Synthesis

The formal scientific literature first describes a convenient method for the synthesis of α-hydroxy acid amides, the class of compounds to which this compound belongs, in a 1963 publication in The Journal of Organic Chemistry by Herbert E. Johnson and Donald G. Crosby.[1][2] While this paper does not specifically single out this compound, it lays the groundwork for its synthesis and the synthesis of related compounds. The historical context suggests that the interest in α-hydroxy amides during this period was primarily from a fundamental organic chemistry perspective, exploring new synthetic routes and the reactivity of this class of molecules.

Prior to this, the industrial production of alpha-hydroxy amides was already being explored, with patents for their synthesis filed as early as 1961, indicating a burgeoning interest in these compounds for various applications, likely as chemical intermediates.[3]

Physicochemical Properties

This compound, also known as 2-hydroxybutyramide, is a simple aliphatic amide with a hydroxyl group at the alpha-position.[4] Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [5] |

| Molecular Weight | 103.12 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 1113-58-2 | [5] |

| Canonical SMILES | CCC(C(=O)N)O | [5] |

| InChI Key | UUXHICUVBOTXQS-UHFFFAOYSA-N | [5] |

| LogP | -0.6 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its derivatives. These methods have evolved from general procedures for α-hydroxy amides to more specific and efficient protocols.

Early Method: Amidation of α-Hydroxy Acids

The 1963 paper by Johnson and Crosby outlines a general and convenient method for the synthesis of α-hydroxy amides from the corresponding α-hydroxy acids.[1][2] This approach remains a fundamental strategy.

Experimental Protocol: General Synthesis of α-Hydroxy Amides (adapted from Johnson & Crosby, 1963)

-

Esterification: The α-hydroxy acid is first converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Aminolysis: The resulting α-hydroxy ester is then treated with anhydrous ammonia in a sealed tube or pressure vessel at room temperature or with gentle heating. The ammonia displaces the alkoxy group to form the desired α-hydroxy amide.

-

Purification: The product is then purified by recrystallization or distillation.

Caption: General synthetic pathway from an α-hydroxy acid.

From α-Haloamides

Another common approach involves the nucleophilic substitution of an α-haloamide with a hydroxide source. This method is effective but requires the prior synthesis of the corresponding halogenated precursor.

Experimental Protocol: Synthesis from 2-Bromobutanamide

-

Starting Material: 2-Bromobutanamide is used as the starting material.

-

Hydrolysis: The 2-bromobutanamide is dissolved in an aqueous or alcoholic solution containing a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: The mixture is heated under reflux to facilitate the nucleophilic substitution of the bromine atom by the hydroxyl group.

-

Workup and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The this compound is then purified by crystallization or chromatography.

Caption: Synthesis via nucleophilic substitution.

Biological Activity and Potential Applications

While research on the specific biological effects of this compound is not extensive, studies on related short-chain aliphatic amides have pointed towards potential central nervous system (CNS) activity, particularly as anticonvulsants.

Anticonvulsant Properties

The structural similarity of this compound to other known anticonvulsant agents, such as valpromide and valnoctamide, suggests that it may possess similar properties.[6] The α-substituted amide pharmacophore is a known feature in several antiepileptic drugs.[7] Research in this area has focused on how modifications to the aliphatic chain and the amide group influence anticonvulsant activity.

Experimental Protocol: Anticonvulsant Screening (General)

A common preliminary screening method for anticonvulsant activity is the Maximal Electroshock (MES) test in rodents.

-

Animal Model: Mice or rats are typically used.

-

Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: After a specific period to allow for drug absorption, a maximal electroshock is delivered via corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet elucidated. However, based on the known mechanisms of structurally related anticonvulsant amides, it is plausible that it may modulate inhibitory neurotransmission. A primary target for many anticonvulsants is the GABAergic system.[1][8] It is hypothesized that aliphatic amides may act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[9] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Further research is needed to determine if this compound directly interacts with the GABA-A receptor or if it influences other targets involved in neuronal excitability, such as voltage-gated sodium or calcium channels.

Caption: Hypothesized GABAergic signaling pathway.

Conclusion and Future Directions

This compound is a simple yet intriguing molecule with a history rooted in the mid-20th century's advancements in organic synthesis. While its discovery was not a singular event but rather part of the broader exploration of α-hydroxy amides, its potential as a CNS-active agent warrants further investigation. The existing literature on related compounds provides a strong rationale for exploring the anticonvulsant properties of this compound in more detail.

Future research should focus on:

-

Definitive Biological Screening: Conducting comprehensive in vitro and in vivo studies to confirm and quantify the anticonvulsant activity of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its effects, with a particular focus on GABA-A receptor modulation and effects on ion channels.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

A deeper understanding of this foundational molecule could pave the way for the development of novel therapeutics for neurological disorders.

References

- 1. BJOC - New GABA amides activating GABAA-receptors [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New GABA amides activating GABAA-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New GABA amides activating GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Unveiling the Biological Role of 2-Hydroxybutanamide: A Mechanistic Perspective

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific mechanistic data for 2-hydroxybutanamide in biological systems remains limited in publicly available research, its structural features, particularly the hydroxamic acid moiety, position it within a well-studied class of bioactive compounds. This guide consolidates the current understanding of the probable mechanisms of action of this compound by examining the established roles of related hydroxamic acid and butyramide derivatives. The primary modes of action for this class of molecules are the inhibition of zinc-dependent enzymes, most notably matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

Core Mechanism of Action: Zinc Chelation

The cornerstone of the biological activity of hydroxamic acids lies in their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺). The hydroxamic acid functional group (-C(=O)N(OH)-) forms a stable bidentate complex with the zinc ion present in the active site of various metalloenzymes. This interaction disrupts the enzyme's catalytic activity, thereby modulating downstream biological pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Hydroxamic acid-containing compounds are among the most potent MMP inhibitors developed.[1][2]

The inhibitory mechanism involves the hydroxamic acid group binding to the catalytic zinc ion in the MMP active site, effectively blocking substrate access and enzymatic activity.[3]

Quantitative Data on MMP Inhibition by Hydroxamic Acid Derivatives

Due to the absence of specific data for this compound, the following table summarizes the inhibitory concentrations (IC50) of a representative N-hydroxybutanamide derivative against several MMPs.

| Compound | MMP Target | IC50 (µM) | Reference |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | 1 - 1.5 | [4] |

| MMP-9 | 1 - 1.5 | [4] | |

| MMP-14 | 1 - 1.5 | [4] |

Experimental Protocol: MMP Inhibition Assay

A common method to determine the inhibitory activity of a compound against MMPs is a fluorogenic substrate assay.

Principle: The assay utilizes a quenched fluorescent substrate that, upon cleavage by an active MMP, releases a fluorophore, resulting in a measurable increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

Generalized Protocol:

-

Enzyme Activation: Recombinant human MMP is activated according to the manufacturer's instructions (e.g., with APMA for pro-MMPs).

-

Inhibitor Preparation: The test compound (e.g., a this compound derivative) is serially diluted to a range of concentrations.

-

Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of the inhibitor in an appropriate assay buffer.

-

Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers, making them a key therapeutic target. Hydroxamic acid-containing molecules are potent HDAC inhibitors.[5]

The mechanism of HDAC inhibition by hydroxamic acids involves the chelation of the zinc ion in the enzyme's active site, similar to their action on MMPs. This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[5]

Quantitative Data on HDAC Inhibition by Butyramide and Hydroxamic Acid Derivatives

The following table presents IC50 values for various butyramide and hydroxamic acid derivatives against different HDAC isoforms and cancer cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Phenylalanine butyramide (PBA) | Mushroom Tyrosinase | 120.3 mM | |

| Butyrate | Mushroom Tyrosinase | 34.7 mM | |

| Fb-4 (phenanthridine derivative) | HDAC1 | 0.0121 | [6] |

| HDAC2 | 0.0215 | [6] | |

| HDAC3 | 0.0110 | [6] | |

| HDAC6 | 0.0086 | [6] | |

| K562 cells | 0.87 | [6] | |

| U266 cells | 0.09 | [6] | |

| MCF-7 cells | 0.32 | [6] | |

| SAHA (Vorinostat) | K562 cells | 1.34 | [6] |

| U266 cells | 0.14 | [6] | |

| MCF-7 cells | 2.58 | [6] |

Experimental Protocol: HDAC Activity Assay

A common method for assessing HDAC inhibition is a fluorometric assay.

Principle: This assay utilizes an acetylated lysine substrate linked to a fluorophore. In the presence of an HDAC, the substrate is deacetylated. A developer solution is then added that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

Generalized Protocol:

-

Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cells or tissues.

-

Inhibitor Incubation: The nuclear extract is incubated with varying concentrations of the test compound.

-

Substrate Addition: The fluorogenic HDAC substrate is added to the reaction mixture.

-

Deacetylation Reaction: The mixture is incubated to allow for enzymatic deacetylation.

-

Developer Addition: A developer solution containing a protease that recognizes and cleaves the deacetylated substrate is added.

-

Fluorescence Reading: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

-

Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Signaling Pathways Modulated by HDAC Inhibition

The inhibition of HDACs by compounds like hydroxamic acids can have profound effects on various cellular signaling pathways, primarily through the alteration of gene expression.

p53 Acetylation and Activation

One of the key non-histone targets of HDACs is the tumor suppressor protein p53. Deacetylation by HDACs can inactivate p53. Inhibition of HDACs leads to p53 hyperacetylation, which enhances its stability and transcriptional activity, promoting the expression of genes involved in cell cycle arrest and apoptosis.[7]

Caption: p53 pathway activation by HDAC inhibition.

Modulation of the Hippo Pathway

Recent studies have shown that HDAC inhibitors can modulate the Hippo signaling pathway, which is critical in regulating organ size and cell proliferation. HDAC inhibition can lead to the transcriptional suppression of YAP, a key pro-tumorigenic component of the Hippo pathway, while activating TEAD-mediated transcription of Hippo pathway target genes.[8]

Caption: Modulation of the Hippo pathway by HDAC inhibitors.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for characterizing the biological activity of a compound like this compound.

Caption: General experimental workflow for drug discovery.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests that it functions as an inhibitor of metalloenzymes, particularly MMPs and HDACs, through zinc chelation. The extensive research on related hydroxamic acid and butyramide derivatives provides a solid foundation for predicting its biological activities and guiding future research. Further investigation is warranted to elucidate the specific targets and signaling pathways modulated by this compound and to determine its therapeutic potential. The experimental frameworks and data presented in this guide offer a comprehensive starting point for such endeavors.

References

- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]

- 4. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HDAC inhibitors modulate Hippo pathway signaling in hormone positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 2-Hydroxybutanamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Hydroxybutanamide. Due to a notable scarcity of quantitative experimental data in publicly accessible literature, this document outlines the known qualitative solubility characteristics and presents standardized, detailed experimental protocols for determining the solubility and stability profiles of amide-containing compounds. These methodologies are intended to serve as a practical framework for researchers initiating studies on this compound. The guide also includes a proposed workflow for a comprehensive stability assessment.

Introduction

This compound is a chemical entity with potential applications in various scientific and industrial fields. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, particularly in the context of drug development and chemical synthesis. This guide aims to collate the existing knowledge and provide a clear path forward for the systematic evaluation of these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| CAS Number | 1113-58-2 | [1][2] |

| XLogP3 | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Solubility Profile

Currently, there is a lack of specific, quantitative data in the scientific literature regarding the solubility of this compound in various solvents and at different temperatures.

Qualitative Solubility

General sources indicate that this compound is soluble in water, ethanol, and acetone.[4] However, the exact solubility limits (e.g., in g/100 mL) have not been formally documented.

Proposed Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for determining the solubility of new chemical entities.

3.2.1. Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., water, ethanol, acetone, phosphate buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated quantitative analytical method.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).

-

The experiment should be performed in triplicate for each solvent and temperature.

-

3.2.2. Data Presentation

The quantitative solubility data should be summarized in a table as shown below:

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD |

| Water | 25 | Data to be determined |

| Water | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined |

Stability Profile

There is currently no available data on the stability of this compound under various stress conditions. A comprehensive stability study is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions.

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method.

-

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N and 1 N HCl and keep the solutions at room temperature and elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 N and 1 N NaOH and keep the solutions at room temperature. Analyze samples at various time points.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature. Analyze samples at various time points.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) and analyze at various time points.

-

Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

-

Analysis: All samples should be analyzed using a validated stability-indicating HPLC method capable of separating the intact this compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

Data Presentation

The results of the forced degradation studies should be tabulated as follows:

| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Products (RRT and % Area) |

| 0.1 N HCl (RT) | 0 | 100 | - |

| 24 | Data | Data | |

| 1 N HCl (60 °C) | 8 | Data | Data |

| 0.1 N NaOH (RT) | 8 | Data | Data |

| 3% H₂O₂ (RT) | 8 | Data | Data |

| Dry Heat (80 °C) | 48 | Data | Data |

| Photostability | - | Data | Data |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive solubility and stability assessment of this compound.

Caption: Proposed experimental workflow for solubility and stability testing of this compound.

Conclusion and Recommendations

The current body of scientific literature lacks quantitative data on the solubility and stability of this compound. This guide provides a framework of standardized experimental protocols to enable researchers to systematically generate this crucial data. It is strongly recommended that the proposed solubility and forced degradation studies be conducted to establish a comprehensive physicochemical profile of this compound. The resulting data will be invaluable for its future development and application in various scientific disciplines.

References

2-Hydroxybutanamide: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-hydroxybutanamide, a versatile chiral building block with significant applications in organic and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl and an amide group, combined with a stereogenic center, makes it a valuable precursor for the synthesis of complex, high-value molecules, particularly pharmaceuticals.

Physicochemical and Spectroscopic Data

This compound is an organic compound whose chirality is crucial for its application in stereospecific synthesis. Its physical and chemical properties are fundamental to its handling and reactivity in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | |

| Molecular Weight | 103.12 g/mol | |

| CAS Number | 1113-58-2 (racemic) | |

| 206358-12-5 ((R)-enantiomer) | ||

| IUPAC Name | This compound | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in water, ethanol, and acetone | |

| XLogP3 | -0.6 | |

| Monoisotopic Mass | 103.063328530 Da |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Description |

| ¹H NMR | Provides detailed information about the hydrogen framework of the molecule. |

| ¹³C NMR | Complements ¹H NMR by providing data on the carbon skeleton of the molecule. |

| IR Spectroscopy | Useful for identifying the characteristic hydroxyl (-OH) and amide (C=O, N-H) functional groups. |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the compound. |

Note: Specific peak data for NMR and IR are not detailed in the provided search results but are standard characterization methods for this compound.

Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications where stereochemistry dictates biological activity. Several synthetic strategies have been developed to achieve this, starting from various precursors.

Key synthetic routes include:

-

Direct Amidation: This common laboratory procedure involves activating the carboxylic acid group of 2-hydroxybutanoic acid, followed by reaction with ammonia.

-

Nucleophilic Substitution: A well-established method is the alkaline hydrolysis of 2-bromobutanamide, where a hydroxide ion displaces the bromide ion via an SN2 mechanism.

-

Lactam Ring Opening: The aminolysis of γ-butyrolactone with ammonia offers a direct route to the target molecule.

-

Enantioselective Biocatalysis: Nitrile hydratases can be used for the enantioselective conversion of prochiral nitriles into the desired chiral amide.

Caption: Key synthetic pathways to this compound.

Detailed Experimental Protocols

Precise experimental control is necessary to ensure high yield and enantiomeric purity. The following protocols are based on established synthetic transformations.

Protocol 1: Synthesis via Nucleophilic Substitution of 2-Bromobutanamide

This protocol describes the alkaline hydrolysis of a 2-halobutanamide precursor.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Precursor Synthesis: 2-bromobutanamide is typically synthesized by the amidation of 2-bromobutanoic acid using ammonia in the presence of thionyl chloride.

-

Hydrolysis: The 2-bromobutanamide precursor is dissolved in an aqueous or ethanolic solution.

-

Reaction: A solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is heated under reflux. The reaction proceeds via an SN2 mechanism where the hydroxide ion displaces the bromide ion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized, and extracted with an organic solvent. The final product is purified by standard techniques such as recrystallization or column chromatography.

Protocol 2: Enantioselective Synthesis from Chiral Precursors

To obtain a specific enantiomer, (R)- or (S)-2-hydroxybutanamide, the most direct method is to start with an enantiomerically pure precursor.

Methodology:

-

Starting Material: Begin with enantiomerically pure (R)- or (S)-2-hydroxybutanoic acid.

-

Acid Activation: The carboxylic acid is activated. A common laboratory method involves forming a bis-trimethylsilyl derivative, followed by reaction with oxalyl chloride.

-

Amidation: The activated acid is then carefully reacted with anhydrous ammonia.

-

Hydrolysis and Workup: Hydrolysis during the workup step yields the desired chiral α-hydroxyamide. Care must be taken to avoid conditions that could lead to racemization.

Application as a Chiral Building Block: Synthesis of Levetiracetam

A prominent application of chiral this compound is in the synthesis of the anti-epileptic drug Levetiracetam, ((S)-2-(2-oxopyrrolidin-1-yl)butanamide). The (S)-enantiomer of 2-aminobutanamide, a key intermediate derivable from (S)-2-hydroxybutanamide, is crucial for the synthesis.

The general synthetic logic involves the transformation of the hydroxyl group into an amino group, followed by condensation and cyclization.

Caption: Synthetic pathway from this compound to Levetiracetam.

An asymmetric synthesis of Levetiracetam often starts with (S)-2-aminobutyric acid, which can be derived from (S)-2-hydroxybutanoic acid. This key intermediate is then converted to (S)-2-aminobutyramide hydrochloride. This amide is subsequently condensed with 4-chlorobutyryl chloride, followed by a base-mediated cyclization to yield the final drug product. This highlights the importance of preserving the stereochemistry originating from the chiral pool starting material.

Derivatives in Drug Discovery: MMP Inhibition

Derivatives of the this compound scaffold are actively investigated in medicinal chemistry. Specifically, N-hydroxybutanamide derivatives (hydroxamic acids) have shown significant potential as inhibitors of matrix metalloproteinases (MMPs).

MMPs are a family of enzymes involved in the degradation of the extracellular matrix. Their overexpression is implicated in pathological processes such as tumor growth, invasion, and metastasis. Therefore, MMP inhibitors are a target for anti-cancer therapies.

Table 3: Inhibitory Activity of a Novel N-Hydroxybutanamide Derivative

| Target Enzyme | IC₅₀ (μM) |

| MMP-2 | 1 - 1.5 |

| MMP-9 | 1 - 1.5 |

| MMP-14 | 1 - 1.5 |

| (Data for the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide) |

The hydroxamic acid moiety in these derivatives is crucial for chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.

In vivo studies have shown that certain N-hydroxybutanamide derivatives can exhibit both antitumor and antimetastatic effects, making this scaffold a promising starting point for the development of new MMP inhibitors.

Potential Therapeutic Applications of 2-Hydroxybutanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybutanamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Its inherent chirality and the presence of both a hydroxyl and an amide functional group allow for versatile interactions with various biological targets. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their potential therapeutic applications as Matrix Metalloproteinase (MMP) inhibitors, Histone Deacetylase (HDAC) inhibitors, anticonvulsants, and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Matrix Metalloproteinase (MMP) Inhibition for Anticancer Therapy

This compound derivatives, particularly those incorporating a hydroxamic acid moiety, have been extensively investigated as inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1][2] In cancer, MMPs, especially MMP-2 and MMP-9, are overexpressed and contribute to tumor invasion, metastasis, and angiogenesis.[1][3][4] By chelating the zinc ion in the active site of MMPs, hydroxamic acid-containing this compound derivatives can effectively block their enzymatic activity.[5]

Quantitative Data: In Vitro MMP Inhibition

A number of N-hydroxybutanamide derivatives have been synthesized and evaluated for their inhibitory activity against various MMPs. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, in particular, has shown promising results.[5][6]

| Compound Name | Target MMP | IC50 (µM) | Reference |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | 1 - 1.5 | [5][6] |

| MMP-9 | 1 - 1.5 | [5][6] | |

| MMP-14 | 1 - 1.5 | [5][6] | |

| MMP-3 | ~10 | [5] |

Signaling Pathway: MMPs in Cancer Invasion and Metastasis

The signaling pathways involving MMPs in cancer progression are complex. MMPs are key players in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. They degrade the basement membrane and extracellular matrix, paving the way for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[1][2] Furthermore, MMPs can release and activate growth factors embedded in the ECM, which in turn can stimulate tumor growth and angiogenesis.[2][3]

Histone Deacetylase (HDAC) Inhibition for Anticancer Therapy

Hydroxamic acid derivatives are a well-established class of Histone Deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[2][7] By inhibiting HDACs, this compound derivatives can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[2][7]

Quantitative Data: In Vitro HDAC Inhibition and Antiproliferative Activity

While specific IC50 values for this compound derivatives as HDAC inhibitors are not extensively reported in the reviewed literature, the broader class of hydroxamic acid-containing compounds demonstrates potent inhibition of HDACs and antiproliferative activity against various cancer cell lines.

| Compound Class | Target | IC50 Range | Cell Line Examples | Reference |

| Sulfonamide Hydroxamic Acids | HDACs | µM to low nM | Various human cancer cells | [8] |

| Phenyl-substituted Hydroxamates | HDAC1/2 | nM to µM | T-47D, MCF-7 | [9] |

| α-Amino Amide Derivatives | HDAC6 | 0.31 µM | Hela | [10] |

Signaling Pathway: HDACs in Cell Cycle and Apoptosis

HDACs, particularly HDAC1 and HDAC2, play a crucial role in cell cycle progression and the evasion of apoptosis.[7][11][12] They deacetylate key proteins involved in these processes, such as p53 and components of the Bcl-2 family.[2] Inhibition of HDAC1 and HDAC2 can lead to the acetylation and activation of p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21, causing cell cycle arrest.[2][7] Furthermore, HDAC inhibition can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards apoptosis.[2][11]

Anticonvulsant Activity

Recent studies have explored the potential of this compound derivatives as anticonvulsant agents. Certain 2-substituted 4-hydroxybutanamides, which are derivatives of γ-hydroxybutyric acid (GHB), have demonstrated efficacy in animal models of seizures.[12]

Quantitative Data: In Vivo Anticonvulsant Activity

The anticonvulsant activity of these derivatives was evaluated using the maximal electroshock (MES) test in mice, with the median effective dose (ED50) being a key parameter.

| Compound | Anticonvulsant Activity (MES test, i.p. in mice) | Reference |

| ED50 (mg/kg) | ||

| GT27 | > 100 | [12] |

| GT28 | 23.79 | [12] |

| GT29 | 26.37 | [12] |

| BM128 | > 100 | [12] |

Antimicrobial Activity

The broad biological activity of hydroxamic acids and related amide derivatives extends to antimicrobial effects. While specific studies on this compound derivatives are limited, related structures have shown activity against various bacterial and fungal strains.[6][13] The antimicrobial potential of this scaffold warrants further investigation.

Quantitative Data: In Vitro Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy. The following table presents data for related amide derivatives.

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| N-Substituted-β-amino Acid Derivatives | S. aureus | 31.2 - 500 | [13] |

| M. luteum | 15.6 - 500 | [13] | |

| Carbamothioyl-furan-2-carboxamides | Gram-positive bacteria | 230 - 295 | [6] |

| Fungi | 122.1 - 186 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Hydroxybutanamide Derivatives

A common method for synthesizing N-hydroxybutanamide derivatives involves a two-step process starting from an appropriate amine or carboxylic acid hydrazide.[5]

Step 1: Synthesis of N-substituted succinimide

-

To a refluxing solution of succinic anhydride (10 mmol) in chloroform (50 mL), add the initial amine or carboxylic acid hydrazide (10 mmol).

-

Reflux the mixture for 6 hours.

-

Add polyphosphate ester (PPE) and continue refluxing for another 6 hours.

-

After cooling, the reaction mixture is typically washed with water and the organic layer is dried and concentrated to yield the N-substituted succinimide.

Step 2: Imide Ring Opening to form N-hydroxybutanamide

-

Treat the N-substituted succinimide from Step 1 with an aqueous solution of hydroxylamine.

-

The reaction is typically carried out at room temperature for about 1 hour.[5]

-

The addition of a small amount of methanol (e.g., 10%) can improve the purity of the final product.[5]

-

The product can be isolated by filtration or extraction.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP.

-

Reagents and Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

-

Add the MMP enzyme to all wells except for the no-enzyme control.

-